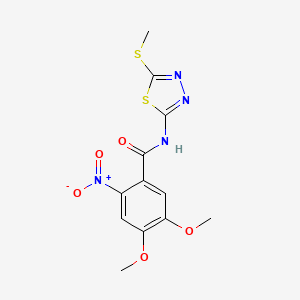
4,5-dimetoxi-N-(5-(metiltio)-1,3,4-tiadiazol-2-il)-2-nitrobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with multiple functional groups, including methoxy, methylsulfanyl, thiadiazole, and nitro groups. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Aplicaciones Científicas De Investigación
4,5-Dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting from a suitable precursor, the thiadiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Introduction of the Nitro Group: Nitration of a benzene derivative to introduce the nitro group.
Methoxylation: Introduction of methoxy groups through methylation reactions.
Amidation: Formation of the benzamide structure through amidation reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Mecanismo De Acción
The mechanism of action of 4,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethoxy-2-nitrobenzamide: Lacks the thiadiazole and methylsulfanyl groups.
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide: Lacks the methoxy groups.
Uniqueness
4,5-Dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
4,5-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5S2/c1-20-8-4-6(7(16(18)19)5-9(8)21-2)10(17)13-11-14-15-12(22-3)23-11/h4-5H,1-3H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXIBQMKACKYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)SC)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2444128.png)

![2-({1-[(5-Ethylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2444131.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea](/img/structure/B2444134.png)
![5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2444135.png)
![B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid](/img/structure/B2444137.png)
![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2444139.png)
![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride](/img/structure/B2444142.png)
![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride](/img/structure/B2444143.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2444145.png)
